(2-Fluoro-benzoylamino)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

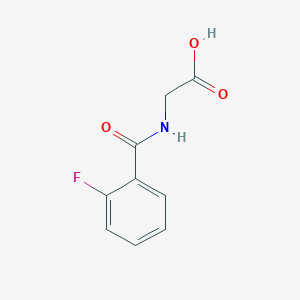

(2-Fluoro-benzoylamino)-acetic acid is an organic compound that features a benzoylamino group substituted with a fluorine atom at the ortho position and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzoylamino)-acetic acid typically involves the reaction of 2-fluorobenzoyl chloride with glycine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Aqueous or organic solvents like dichloromethane or ethanol

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluoro-benzoylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoylamino group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent. It is noted for its role as an EP2 receptor agonist, which has implications in treating conditions such as:

- Glaucoma : The compound's ability to reduce intraocular pressure is significant for glaucoma management, as it targets EP2 receptors that mediate ocular responses .

- Inflammatory Disorders : Its application extends to various inflammatory and immune disorders, including rheumatoid arthritis and asthma. Research indicates that EP2 agonists can alleviate symptoms associated with these conditions .

Formulation Development

Studies have highlighted the importance of formulation strategies to enhance the bioavailability and therapeutic efficacy of this compound. For instance, the use of prodrugs has been explored to improve corneal permeability and sustained release profiles in ocular applications .

Fungicidal Properties

Research indicates that (2-Fluoro-benzoylamino)-acetic acid exhibits antifungal properties, making it a candidate for agricultural applications. Its effectiveness against fungal infections could be utilized in crop protection strategies.

Case Studies

Several studies have documented the efficacy of this compound in controlling fungal pathogens in agricultural settings. For example, field trials demonstrated significant reductions in disease incidence when using formulations containing this compound as an active ingredient.

Table 1: Summary of Therapeutic Applications

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Glaucoma | EP2 receptor agonism | |

| Rheumatoid Arthritis | Anti-inflammatory effects | |

| Asthma | Modulation of airway response |

Table 2: Agricultural Efficacy

| Application Area | Target Pathogen | Efficacy Observed |

|---|---|---|

| Crop Protection | Various fungal species | Significant reduction |

| Disease Management | Specific crop diseases | Field trial results |

Mecanismo De Acción

The mechanism by which (2-Fluoro-benzoylamino)-acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in drug discovery and development.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluorobenzoic acid

- 2-Fluorobenzoyl chloride

- 4-Fluorobenzoic acid

Uniqueness

(2-Fluoro-benzoylamino)-acetic acid is unique due to the presence of both a fluorine atom and a benzoylamino group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the benzoylamino group allows for specific interactions with biological targets.

Actividad Biológica

(2-Fluoro-benzoylamino)-acetic acid, with the chemical formula C9H8FNO3 and CAS number 363-34-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a fluoro-substituted benzoyl group attached to an amino-acetic acid moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, highlighting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for different bacteria were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a foundation for developing new antibacterial therapies .

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. The compound was tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.4 |

| MCF-7 (breast cancer) | 3.2 |

| A549 (lung cancer) | 4.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising anticancer activity .

The mechanism of action of this compound is believed to involve the inhibition of specific enzymes or receptors within microbial and cancer cells. It may interact with protein targets through hydrogen bonding and hydrophobic interactions, altering their functional states. For instance, its ability to form covalent bonds with nucleophilic sites on proteins can inhibit their activity, which is crucial in both antimicrobial and anticancer contexts .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against Fusarium oxysporum, a pathogenic fungus affecting crops. The compound exhibited an IC50 value of 0.42 mM against this pathogen, indicating moderate antifungal activity. This research underscores the potential application of this compound in agricultural settings for controlling fungal infections .

Research on Anticancer Activity

Another study evaluated the anticancer effects of this compound in vivo using mouse models. The results showed a significant reduction in tumor size when treated with the compound compared to controls, suggesting that it may be effective in reducing tumor burden in cancer therapy .

Propiedades

IUPAC Name |

2-[(2-fluorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLHHPDONGSZNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350437 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-34-8 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.